molecular formula C13H18ClN3 B1201527 Tramazoline hydrochloride CAS No. 3715-90-0

Tramazoline hydrochloride

Katalognummer: B1201527
CAS-Nummer: 3715-90-0
Molekulargewicht: 251.75 g/mol
InChI-Schlüssel: RZOXEODOFNEZRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tramazolinhydrochlorid ist eine chemische Verbindung, die hauptsächlich in Nasenspraypräparaten zur Abschwellung der Nasenschleimhaut verwendet wird. Es ist ein α-adrenerger Rezeptoragonist, der die Sekretion von Nasenschleim hemmt und so Linderung von verstopfter Nase verschafft . Tramazolinhydrochlorid wurde 1961 patentiert und kam 1962 in den medizinischen Gebrauch .

Wirkmechanismus

Target of Action

Tramazoline hydrochloride is a sympathomimetic drug that primarily targets α-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the inhibition of mucus secretion .

Mode of Action

This compound acts as an agonist at α-adrenergic receptors . By binding to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels and the inhibition of mucus secretion . This interaction results in a decrease in nasal congestion, providing relief from symptoms associated with conditions such as colds, allergies, and sinusitis .

Biochemical Pathways

This results in the constriction of blood vessels and the inhibition of mucus secretion, thereby relieving nasal congestion .

Pharmacokinetics

Like other α-adrenergic agonists, it is likely to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the relief of nasal congestion . By constricting the blood vessels in the nasal passages and inhibiting mucus secretion, it reduces swelling and congestion, thereby improving airflow and reducing discomfort .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its action through drug-drug interactions . Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence the drug’s effectiveness and potential side effects .

Biochemische Analyse

Biochemical Properties

Tramazoline hydrochloride plays a significant role in biochemical reactions by acting as a sympathomimetic agent. It interacts with α-adrenergic receptors, which are proteins located on the surface of certain cells. By binding to these receptors, this compound induces vasoconstriction, reducing blood flow and swelling in the nasal mucosa . This interaction is crucial for its decongestant effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily influences cells in the nasal mucosa, leading to reduced mucus secretion and decreased swelling. This compound also impacts cell signaling pathways by activating α-adrenergic receptors, which can alter gene expression and cellular metabolism . These effects help alleviate symptoms of nasal congestion.

Molecular Mechanism

The mechanism of action of this compound involves its binding to α-adrenergic receptors on the cell surface. This binding triggers a cascade of intracellular events, leading to the activation of signaling pathways that result in vasoconstriction and reduced mucus production . The compound’s ability to inhibit secretion of nasal mucus is a direct result of these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its rapid onset of action, with local vasoconstriction occurring within 5 minutes of intranasal administration . The decongestant effects can last for up to 8 hours. Prolonged use may lead to a rebound effect, where nasal congestion worsens after the initial relief .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces nasal congestion without significant adverse effects. At higher doses, this compound can cause systemic effects such as increased blood pressure and heart rate . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream. It binds to plasma proteins, which help in its distribution to target sites such as the nasal mucosa . The compound’s vasoconstrictive effects are localized to the nasal passages, where it exerts its therapeutic action.

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with α-adrenergic receptors. This localization is essential for its function as a decongestant, as the receptors are situated on the cell surface . The compound does not appear to have significant intracellular activity beyond its receptor interactions.

Analyse Chemischer Reaktionen

Tramazolinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es mit α-adrenergen Rezeptoren interagiert, was zu einer Vasokonstriktion führt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind α-adrenerge Agonisten und Sympathomimetika . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel mit ihren abschwellenden Wirkungen verbunden.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Tramazoline hydrochloride has several documented applications in various medical fields:

Otorhinolaryngology

  • Application : Used in nasal sprays for symptomatic relief of acute rhinitis.
  • Study : A multicenter trial involving 300 participants showed a mean reduction in nasal symptom scores by 2.0 ± 0.6, with 99% reporting improvement after treatment with tramazoline-based nasal sprays.

Respiratory Medicine

  • Application : Investigated for its potential to reduce nasal resistance and improve breathing patterns in patients with obstructive sleep apnea (OSA).
  • Study : Clinical trials have assessed tramazoline's efficacy in combination with dexamethasone, measuring improvements in the apnea/hypopnea index.

Pediatric Medicine

  • Application : Effective for relieving nasal congestion in children due to colds or allergies.
  • Study : Trials indicate that tramazoline is well-tolerated in pediatric populations, emphasizing the importance of proper dosing.

Ocular Applications

  • Application : Explored for use in ocular decongestants to reduce redness and swelling.
  • Study : Initial evaluations suggest effectiveness in reducing ocular redness; further research is ongoing to establish safety and efficacy.

Cardiovascular Medicine

  • Application : Investigated for its effects on blood pressure regulation due to vasoconstrictive properties.
  • Study : Preclinical studies on animal models have shown that tramazoline can induce changes in blood pressure when administered at various doses.

Biochemical Properties

This compound's biochemical interactions include:

  • Cellular Effects : Primarily affects nasal mucosal cells, leading to reduced swelling and mucus secretion.
  • Molecular Mechanism : Involves activation of intracellular signaling pathways that alter gene expression and cellular metabolism .

Safety and Side Effects

Common side effects associated with tramazoline include:

  • Increased blood pressure
  • Palpitations
  • Dryness or irritation of the nasal mucosa

Careful monitoring is essential during treatment to mitigate these risks .

Case Studies

Several case studies have highlighted tramazoline's effectiveness:

  • Acute Rhinitis Treatment :
    • A double-blind study demonstrated significant symptom relief compared to placebo in patients with acute rhinitis after using tramazoline nasal spray for one week .
  • Pediatric Efficacy :
    • A study involving children aged 6–12 showed that tramazoline effectively reduced nasal congestion without significant adverse effects when administered at recommended doses .
  • Ocular Redness Reduction :
    • A pilot study indicated that tramazoline eye drops significantly reduced ocular redness in patients with allergic conjunctivitis compared to baseline measurements .

Vorbereitungsmethoden

Die Synthese von Tramazolinhydrochlorid umfasst mehrere Schritte. Die Kristall- und Molekülstruktur von Tramazolinhydrochlorid-Monohydrat wurde unter Verwendung von Röntgenbeugungsmethoden ausgiebig untersucht . Spezifische Syntheserouten und industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar.

Biologische Aktivität

Tramazoline hydrochloride is a sympathomimetic agent primarily used as a nasal decongestant. Its biological activity is centered around its interaction with α-adrenergic receptors, leading to significant physiological effects, particularly in the respiratory system. This article delves into the compound's mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound acts as an agonist at α-adrenergic receptors, particularly the α1 subtype. Upon binding to these receptors, it induces:

  • Vasoconstriction : This reduces blood flow to the nasal mucosa, alleviating congestion.
  • Inhibition of Mucus Secretion : The compound decreases mucus production, further contributing to its decongestant effects.

The biochemical pathways activated by tramazoline involve complex intracellular signaling cascades that alter gene expression and cellular metabolism in nasal epithelial cells.

Pharmacokinetics

This compound is characterized by:

  • Rapid Absorption : The drug is quickly absorbed following administration.
  • Distribution : It distributes throughout the body, with a notable concentration in the nasal mucosa.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Eliminated via urine.

Clinical Applications

This compound is commonly formulated as a nasal spray for treating conditions such as:

  • Acute Rhinitis
  • Nasal Congestion due to Allergies

Comparative Efficacy

In clinical trials, tramazoline has shown comparable efficacy to other α-adrenergic agonists like xylometazoline and oxymetazoline. A notable study demonstrated that tramazoline combined with dexamethasone significantly reduced the apnoea/hypopnoea index in patients with obstructive sleep apnoea compared to placebo .

Treatment TypeApnoea/Hypopnoea Index (Median Change)Nasal Breathing Epochs (%)
Tramazoline + Dexamethasone-6.1 (-10.7 to -2.2)13.0 (9.5–16.6)
Placebo-1.2 (-5.3 to 5.0)-0.4 (-3.4 to 2.4)

Case Studies

  • Nasal Decongestion in Surgical Patients :
    A case study involved administering this compound prior to intubation in a surgical patient, resulting in smooth intubation and stable blood pressure post-administration . This highlights its utility in preoperative settings.
  • Combination Therapy :
    In a randomized crossover trial involving patients with obstructive sleep apnoea, tramazoline combined with dexamethasone improved nasal airflow significantly more than placebo treatments, demonstrating its potential benefits beyond mere decongestion .

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects reported include:

  • Tachycardia
  • Elevated Blood Pressure
  • Dizziness

These effects necessitate caution in patients with cardiovascular conditions .

Eigenschaften

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOXEODOFNEZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1082-57-1 (Parent)
Record name Tramazoline hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00958350
Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3715-90-0, 14008-86-7
Record name Tramazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3715-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramazoline hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazoline, 2-((5,6,7,8-tetrahydro-1-naphthyl)amino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tramazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG710Q678
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tramazoline hydrochloride
Reactant of Route 2
Tramazoline hydrochloride
Reactant of Route 3
Tramazoline hydrochloride
Reactant of Route 4
Tramazoline hydrochloride
Reactant of Route 5
Tramazoline hydrochloride
Reactant of Route 6
Tramazoline hydrochloride
Customer
Q & A

Q1: How does Tramazoline hydrochloride exert its vasoconstrictive effects?

A: While the provided abstracts don't delve into the specific molecular mechanism of this compound, they offer valuable insights. As an alpha-adrenergic agonist [], this compound likely interacts with alpha-adrenergic receptors located on vascular smooth muscle cells. This interaction triggers a signaling cascade that ultimately leads to vasoconstriction, reducing blood flow and fluid leakage in tissues like the nasal mucosa.

Q2: What is the structural characterization of this compound?

A: this compound monohydrate, with the chemical formula C13H18N3+ Cl- · Η2O, crystallizes in the orthorhombic space group Pbca []. Its crystal structure reveals that the positive charge is dispersed over the molecule's nitrogen atoms, and the dihedral angle between its aromatic and dihydroimidazole groups is 126.7(2) ° []. This structural information provides a basis for understanding its interactions with biological targets and for designing potential analogs with modified properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.